U0126

Übersicht

Beschreibung

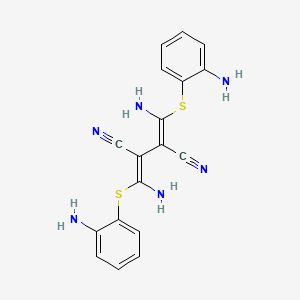

U0126 ist eine chemische Verbindung, die für ihre Rolle als potenter und selektiver Inhibitor der Mitogen-aktivierten Proteinkinase-Kinase 1 und 2 (MEK1 und MEK2) bekannt ist. Es wurde in der wissenschaftlichen Forschung weit verbreitet eingesetzt, insbesondere in Studien zu Krebs, Neurobiologie und zellulären Signalwegen . Die chemische Struktur der Verbindung ist 1,4-Diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadien .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von U0126 umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, wird die Verbindung in der Regel in Forschungslaboren unter Verwendung standardmäßiger organischer Synthesetechniken hergestellt. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation und Reduktion. Es ist bekannt, als reaktive Sauerstoffspezies (ROS)-Fänger zu wirken, was auf seine Beteiligung an Redoxreaktionen hindeutet .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel und Reduktionsmittel. Die Bedingungen für diese Reaktionen beinhalten häufig kontrollierte Temperaturen und die Verwendung von inerten Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Reaktionen mit this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen ab. Zum Beispiel kann die Oxidation von this compound zur Bildung von fluoreszierenden Oxidationsprodukten führen .

Analyse Chemischer Reaktionen

Types of Reactions

U0126 undergoes various chemical reactions, including oxidation and reduction. It is known to act as a reactive oxygen species (ROS) scavenger, which indicates its involvement in redox reactions .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents and reducing agents. The conditions for these reactions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation of this compound can lead to the formation of fluorescent oxidation products .

Wissenschaftliche Forschungsanwendungen

Applications in Cancer Research

U0126 has been extensively utilized in cancer research to investigate the role of the MAPK signaling pathway in tumor biology. Its applications include:

- Inhibition of Tumor Growth : this compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines. For instance, it has been shown to suppress the growth of chemically-induced pulmonary carcinomas in mice, improving tumor-free survival rates .

- Enhancement of Chemotherapy Efficacy : Studies indicate that this compound can enhance the anticancer effects of other therapeutic agents. For example, it has been used in combination with other drugs to increase apoptosis in cancer cells .

- Mechanistic Studies : this compound serves as a critical tool for elucidating the mechanisms underlying cancer cell behavior. Research has shown that it affects multiple signaling pathways beyond MAPK, including JAK/STAT and PI3K/AKT/mTOR pathways .

Neuroprotective Effects

This compound's role extends into neurobiology, particularly concerning its protective effects against oxidative stress:

- Oxidative Stress Protection : this compound has been reported to protect neuronal cells from oxidative stress-induced damage. For instance, it has shown protective effects on PC12 cells and rat hippocampal neurons against ischemic injury . This neuroprotective effect is attributed not only to its role as a MEK inhibitor but also to its function as a direct reactive oxygen species (ROS) scavenger .

- Therapeutic Potential in Neurodegenerative Diseases : Given its protective properties, this compound is being investigated for potential therapeutic applications in neurodegenerative diseases where oxidative stress plays a critical role.

Cardiovascular Applications

This compound has also been explored for its potential benefits in cardiovascular diseases:

- Diabetic Cardiomyopathy : Recent studies have indicated that this compound can ameliorate diabetic cardiomyopathy by regulating endoplasmic reticulum stress pathways. It enhances nuclear accumulation of XBP1s and inhibits detrimental phosphorylation processes that contribute to cardiac remodeling .

Applications in Cell Differentiation

In addition to its roles in cancer and neuroprotection, this compound is instrumental in studies focused on cellular differentiation:

- Osteogenic Differentiation : Research has demonstrated that this compound can promote osteogenic differentiation in mesenchymal stem cells by activating specific signaling pathways . This application highlights its potential use in regenerative medicine.

Summary Table of Applications

Wirkmechanismus

U0126 exerts its effects by inhibiting the kinase activity of MEK1 and MEK2, preventing the activation of extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2). This inhibition disrupts the MAPK/ERK signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and survival . Additionally, this compound has been shown to act as an antioxidant, reducing reactive oxygen species in cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Trametinib: Ein weiterer MEK-Inhibitor, der in der Krebsforschung eingesetzt wird.

Pimasertib: Ein selektiver Inhibitor von MEK1 und MEK2 mit Anwendungen in der Onkologie.

PD0325901: Ein potenter MEK-Inhibitor, der in Studien zu Krebs und anderen Krankheiten verwendet wird.

Einzigartigkeit von U0126

This compound ist einzigartig aufgrund seiner doppelten Rolle als MEK-Inhibitor und Antioxidans. Während andere MEK-Inhibitoren in erster Linie darauf ausgerichtet sind, den MEK/ERK-Signalweg zu hemmen, bietet this compound auch Schutz vor oxidativem Stress, was es in einer breiteren Palette von Forschungsanwendungen wertvoll macht .

Biologische Aktivität

U0126 is a potent and selective inhibitor of MEK1 and MEK2 kinases, primarily known for its role in inhibiting the Ras/Raf/MEK/ERK signaling pathway. This compound has garnered significant attention in various fields of biomedical research due to its diverse biological activities, including effects on apoptosis, cell survival, oxidative stress, and cardiac function.

This compound functions by specifically inhibiting the MEK1 and MEK2 kinases, which are crucial components of the MAPK signaling pathway. This inhibition leads to the suppression of ERK phosphorylation, ultimately affecting various cellular processes such as differentiation, proliferation, and survival. The compound's ability to modulate these pathways has implications in cancer therapy and neuroprotection.

Biological Effects

- Apoptosis and Cell Survival : this compound has been shown to influence apoptotic pathways in various cancer cell lines. For instance, it promotes apoptosis in response to stress signals while inhibiting survival pathways that would otherwise protect cancer cells from death .

- Oxidative Stress Protection : Interestingly, this compound exhibits antioxidant properties independent of its MEK inhibition. It has been reported to protect neuronal cells against oxidative stress by reducing reactive oxygen species (ROS) levels and acting as a direct ROS scavenger . This dual role complicates its interpretation as a purely MEK inhibitor.

- Cardiac Function : In studies involving diabetic cardiomyopathy (DCM), this compound demonstrated protective effects by enhancing the nuclear accumulation of XBP1s, a transcription factor involved in the unfolded protein response (UPR). This action helped ameliorate cardiac remodeling associated with diabetes .

- Autophagy Modulation : this compound has been implicated in the regulation of autophagy. While it is known to inhibit autophagy in certain contexts, such as cisplatin-induced autophagy in cochlear cells, its overall role remains complex and context-dependent .

Table 1: Summary of Biological Activities of this compound

Research Findings

- A study highlighted that this compound significantly inhibited ERK phosphorylation upon treatment with various stimuli, indicating its effectiveness as a MEK inhibitor .

- Another investigation into the effects of this compound on potassium channels revealed that it not only inhibits MEK signaling but also affects neuronal excitability by blocking K+ currents in hippocampal neurons . This suggests potential applications in neurological disorders.

- Additionally, research indicated that this compound could protect PC12 cells from oxidative damage induced by different stressors, showcasing its potential as a neuroprotective agent .

Eigenschaften

IUPAC Name |

2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6S2/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22/h1-8H,21-24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEXZJFMOKTQEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040470 | |

| Record name | 2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109511-58-2 | |

| Record name | 2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109511-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.